3-chloro-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
Description
3-Chloro-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a benzamide derivative featuring a quinazolinone core fused with a substituted phenyl ring. The compound’s structure includes a 3-chlorobenzamide group attached to a 2-methylphenyl moiety, which is further substituted with a 2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl group.
The synthesis of such compounds typically involves coupling reactions between chlorinated benzamide intermediates and quinazolinone-containing aryl amines under alkaline conditions (e.g., K₂CO₃ in isopropanol) . Characterization methods include NMR, HPLC, and mass spectrometry , while crystallographic studies (e.g., using SHELX software ) reveal planar conformations stabilized by intramolecular hydrogen bonds .
Properties
IUPAC Name |
3-chloro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2/c1-14-12-18(27-15(2)25-21-9-4-3-8-19(21)23(27)29)10-11-20(14)26-22(28)16-6-5-7-17(24)13-16/h3-13H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVQZJDPJIVRIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the quinazolinone derivative with the substituted benzamide using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed to replace the chloro group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction may produce amine derivatives.
Scientific Research Applications
3-chloro-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases due to its bioactive quinazolinone core.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Key Observations:
- Substituent Position : The position of chlorine (e.g., 3-Cl vs. 4-Cl in ) influences molecular planarity and interactions with biological targets.
- Heterocyclic Moieties: Quinazolinone derivatives (e.g., ) exhibit planar conformations conducive to stacking interactions, while picolinimidamido groups (e.g., ) enhance solubility and hydrogen-bonding capacity.
Physicochemical and Crystallographic Comparisons
- Planarity and Conformation: The target compound’s quinazolinone core adopts a nearly planar conformation, similar to N-(4-acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methyl-2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide . Both structures are stabilized by intramolecular C–H···O hydrogen bonds (~2.65 Å). In contrast, 2-methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl 4-chlorobenzoate exhibits a dihedral angle of 87.6° between the quinazolinone and phenyl rings, reducing planarity.
- Thermal Stability: Compounds with electron-withdrawing groups (e.g., 3-Cl, 4-Cl) typically exhibit higher melting points (e.g., 192–194°C for ) compared to non-halogenated analogs.
Biological Activity
3-chloro-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed examination of its biological activity, synthesizing findings from various studies and research articles.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Formula : C18H18ClN3O
- Molecular Weight : 331.81 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzamide derivatives. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity Testing : The MTT assay was employed to evaluate the cytotoxic effects on human lung cancer cell line A549. The IC50 values were determined to assess the potency of these compounds.
Antioxidant Activity
The antioxidant properties of similar benzamide derivatives have also been investigated. These compounds exhibit free radical scavenging capabilities, which are crucial in mitigating oxidative stress associated with cancer progression.
- DPPH Assay : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay was used to measure the free radical scavenging activity.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the interaction between these compounds and specific biological targets, such as tyrosine kinases involved in cancer pathways.
- Binding Affinity : In silico methods revealed that certain derivatives bind effectively to the active sites of target proteins, suggesting a mechanism for their anticancer activity.
Case Studies and Comparative Analysis
A comparative analysis of various synthesized benzamide derivatives has been performed to evaluate their biological activities:
| Compound Name | IC50 (μg/mL) | Activity Type | Reference |
|---|---|---|---|
| Compound A | 10.88 ± 0.82 | Anticancer | |
| Compound B | 37.23 ± 3.76 | Antioxidant | |
| Compound C | 0.07 | Anticancer (HCT116) |
This table illustrates the varying degrees of biological activity among different compounds, emphasizing the potential of benzamide derivatives in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
